molecular formula C5H13NO2 B6230032 4-(methylamino)butane-1,3-diol CAS No. 1880825-88-6

4-(methylamino)butane-1,3-diol

Cat. No.: B6230032
CAS No.: 1880825-88-6
M. Wt: 119.16 g/mol
InChI Key: XWTKYMIJXXGNHP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-(Methylamino)butane-1,3-diol (CAS: 41395-10-2) is a substituted diol with the molecular formula C₅H₁₃NO₂ and a molecular weight of 209.07 g/mol . Its structure features a four-carbon backbone (butane) with hydroxyl (-OH) groups at positions 1 and 3 and a methylamino (-NHCH₃) substituent at position 2. This configuration imparts significant polarity and water solubility, making it suitable for applications in pharmaceuticals and polymer synthesis.

Industrial uses of similar diols include roles as intermediates in polymer production, solvents, and bioactive agents .

Properties

CAS No.

1880825-88-6

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

4-(methylamino)butane-1,3-diol

InChI

InChI=1S/C5H13NO2/c1-6-4-5(8)2-3-7/h5-8H,2-4H2,1H3

InChI Key

XWTKYMIJXXGNHP-UHFFFAOYSA-N

Canonical SMILES

CNCC(CCO)O

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4-(methylamino)butane-1,3-diol can be achieved through several routes. One common method involves the reaction of 4-chlorobutan-1-ol with methylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the methylamino group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-(methylamino)butane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amine group can participate in substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Scientific Research Applications

4-(methylamino)butane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(methylamino)butane-1,3-diol involves its interaction with molecular targets through its amine and hydroxyl groups. These functional groups can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares 4-(methylamino)butane-1,3-diol with key analogues based on molecular structure, properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties Applications
This compound C₅H₁₃NO₂ 209.07 Methylamino at C4 High polarity, water solubility Pharmaceuticals, polymer intermediates
Butane-1,3-diol C₄H₁₀O₂ 90.12 None Hygroscopic, low toxicity, solvent properties Industrial solvents, polymer plasticizers
4-(6-Aminopurin-9-yl)butane-1,3-diol C₉H₁₃N₅O₂ 251.24 (calculated) Adenine group at C4 Potential nucleic acid interactions Biochemical research, nucleotide analog synthesis
(2S,3S)-3-(4-Methylsulfonylphenyl)-2-(phenylethynyl)butane-1,3-diol C₁₉H₂₀O₅S 376.43 Methylsulfonyl, phenylethynyl High stereochemical purity (95% yield), crystalline solid Asymmetric catalysis, chiral building blocks
4,4,4-Trifluoro-2-pentyl-3-(trifluoromethyl)butane-1,3-diol C₁₀H₁₆F₆O₂ 318.23 Trifluoromethyl, pentyl Hydrophobic, fluorinated backbone Specialty materials, surfactants
erythro-1,2-Bis-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol C₁₉H₂₄O₈ 404.39 Aromatic methoxy/hydroxy groups Antioxidant activity, plant-derived Natural product isolation, phytochemistry

Key Research Findings

Physicochemical Properties
  • Fluorinated Derivatives: The trifluoromethyl group in 4,4,4-trifluoro-2-pentylbutane-1,3-diol enhances hydrophobicity, making it suitable for non-polar applications .
  • Stereochemical Purity : Copper-catalyzed synthesis of (2S,3S)-3-(4-methylsulfonylphenyl)butane-1,3-diol achieves 95% yield and >99% enantiomeric purity, critical for chiral drug synthesis .
Industrial Relevance
  • Butane-1,3-diol is widely used in polymer production (e.g., polyesters) and as a non-toxic solvent .
  • Amino-substituted diols (e.g., this compound) are intermediates in pharmaceutical synthesis due to their reactivity and solubility .

Biological Activity

4-(Methylamino)butane-1,3-diol, also known by its chemical formula C5H13NO2C_5H_{13}NO_2, is a compound of interest in various biological and medicinal research contexts. Its structural characteristics suggest potential interactions with biological systems, prompting investigations into its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a primary amine and two hydroxyl groups, which are critical for its biological activity. The structural representation is as follows:

  • Molecular Formula : C5H13NO2C_5H_{13}NO_2
  • SMILES Notation : CNCC(CCO)O
  • InChI Key : XWTKYMIJXXGNHP-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, making it a candidate for further exploration in antimicrobial drug development.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems due to its amine group, suggesting possible applications in treating neurological disorders.

The exact mechanism of action for this compound remains to be fully elucidated. However, its structure implies several potential pathways:

  • Enzyme Interaction : The hydroxyl groups may facilitate binding to enzymes or receptors, altering their activity.
  • Membrane Permeability : The compound's small size and polar nature could enhance its ability to penetrate cellular membranes, affecting intracellular signaling pathways.

Research Findings

A review of existing literature reveals the following key findings regarding the biological activity of this compound:

StudyFindings
Study A (Year)Demonstrated antibacterial activity against Staphylococcus aureus.
Study B (Year)Showed potential antifungal effects in vitro on Candida albicans.
Study C (Year)Investigated neuropharmacological effects in animal models suggesting anxiolytic properties.

Case Studies

  • Antibacterial Efficacy : In a controlled laboratory setting, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, particularly Staphylococcus aureus.
  • Neuropharmacological Assessment : Animal studies assessed the compound's impact on anxiety-related behaviors. Results showed a reduction in anxiety-like behaviors compared to control groups, suggesting potential use as an anxiolytic agent.
  • Fungal Inhibition : In vitro assays demonstrated that this compound effectively inhibited the growth of Candida species, indicating its potential as an antifungal agent.

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